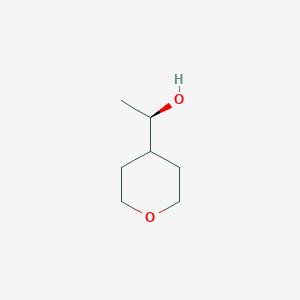

(1R)-1-(oxan-4-yl)ethan-1-ol

Description

Significance of Chiral Alcohols in Asymmetric Synthesis

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), plays a critical role in science and technology. ru.nl In the context of the pharmaceutical industry, the stereochemistry of a drug is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. rsc.org This has driven significant interest in asymmetric synthesis, which aims to produce single enantiomers of chiral molecules. rsc.org

Chiral alcohols are a cornerstone of asymmetric synthesis, serving as versatile building blocks for a wide array of more complex, enantiomerically pure compounds. ru.nlalfachemic.com They are particularly important in the synthesis of active pharmaceutical ingredients (APIs). rjptonline.org The production of optically active aryl alcohols, for instance, is a major focus in organic chemistry due to their role as key intermediates for chiral drugs. magtech.com.cn

Several methods exist for obtaining enantiomerically pure alcohols:

Asymmetric Bioreduction: The use of enzymes or whole microbial cells to reduce prochiral ketones is a highly effective method, prized for its high enantioselectivity and environmentally friendly reaction conditions. rjptonline.orgmagtech.com.cn

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules from nature, such as amino acids or sugars, as starting materials. rsc.org

Asymmetric Catalysis: Chiral catalysts, including metal complexes with chiral ligands or purely organic catalysts, can guide a reaction to selectively produce one enantiomer. rsc.orgalfachemic.com Interestingly, some chiral alcohols themselves can act as hydrogen-bond-donating catalysts in reactions like the hetero-Diels-Alder reaction, promoting high enantioselectivity. alfachemic.com

The development of efficient and selective methods for synthesizing chiral alcohols remains a vibrant area of research, directly impacting the ability to create novel and effective medicines and materials. alfachemic.comrjptonline.org

Overview of Chiral Tetrahydropyran (B127337) Derivatives in Chemical Research

The tetrahydropyran (THP) ring is a six-membered saturated oxygen-containing heterocycle that is recognized as a "privileged scaffold" in chemistry. beilstein-journals.orgbeilstein-journals.org This designation stems from its frequent appearance as a core structural unit in a vast number of biologically important natural products, including polyether antibiotics, marine toxins, and pheromones. beilstein-journals.orgbeilstein-journals.org The presence of this motif often imparts significant biological activity, making the synthesis of substituted THP derivatives a fundamental and highly active area of research in organic chemistry. beilstein-journals.orgbeilstein-journals.org

Given the three-dimensional nature of the THP ring, controlling the stereochemistry of its substituents is a significant synthetic challenge. The development of stereoselective methods to construct these rings is crucial for the total synthesis of complex natural products and the exploration of novel therapeutic agents. beilstein-journals.orgnih.govnih.gov Over the years, the synthetic community has developed a powerful toolkit of reactions to create chiral tetrahydropyran derivatives with high levels of stereocontrol.

These strategies have been successfully applied in the total synthesis of complex molecules such as neopeltolide (B1256781) and lasonolide A, showcasing the ingenuity of synthetic chemists in constructing these vital structural motifs. nih.govnih.gov The ongoing development of new methods, such as chiral phosphoric acid-catalyzed reactions to create enantioenriched tricyclic tetrahydropyran derivatives, continues to expand the possibilities for accessing novel chemical structures with potential biological activity. rsc.orgrsc.org

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(oxan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFAXPMNOFMQI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568198-40-2 | |

| Record name | (1R)-1-(oxan-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r 1 Oxan 4 Yl Ethan 1 Ol

Asymmetric Synthesis Strategies for Enantiomerically Pure (1R)-1-(oxan-4-yl)ethan-1-ol

The creation of the specific stereochemistry in this compound relies on asymmetric synthesis, a field focused on preferentially creating one enantiomer or diastereomer over another. wikipedia.org This is particularly important in pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities. A variety of strategies have been employed to achieve the synthesis of the enantiomerically pure (R)-isomer of 1-(oxan-4-yl)ethan-1-ol (B2639996).

Catalytic Asymmetric Reductions to Access this compound

A primary and efficient route to this compound is the catalytic asymmetric reduction of the corresponding prochiral ketone, 1-(oxan-4-yl)ethan-1-one. chemshuttle.com This approach utilizes a small amount of a chiral catalyst to transfer hydrogen to the ketone, thereby creating the chiral alcohol. unl.edu The success of this method hinges on the catalyst's ability to create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group over the other.

Chiral Lewis acid (CLA) catalysis is a powerful tool in asymmetric synthesis. wikipedia.org CLAs function by coordinating to the carbonyl oxygen of the ketone, which both activates the ketone towards reduction and creates a chiral pocket that directs the incoming nucleophile (a hydride source). wikipedia.orgsigmaaldrich.com The Lewis acid, typically a metal center like boron, titanium, or rhodium, is made chiral by its coordination to a chiral ligand. wikipedia.orgnih.gov This strategy allows for the formation of a specific enantiomer with high selectivity. wikipedia.org For the synthesis of this compound, a chiral Lewis acid would coordinate to the 1-(oxan-4-yl)ethan-1-one, and in the presence of a hydride source, would facilitate the formation of the desired (R)-alcohol. The design of the chiral ligand is crucial for achieving high enantioselectivity. 140.122.64

| Catalyst Type | Metal Center | Common Ligands | Key Features |

| Chiral Lewis Acid | Boron, Titanium, Rhodium | BINOL, TADDOL, Box, PyBOX | Activation of carbonyl, creation of a chiral pocket. wikipedia.orgsigmaaldrich.comnih.gov |

Organocatalysis offers an alternative to metal-based catalysts, utilizing small organic molecules to catalyze asymmetric transformations. organic-chemistry.orgbeilstein-journals.org In the context of reducing 1-(oxan-4-yl)ethan-1-one, a chiral organocatalyst, such as a protonated chiral amine, could activate the ketone. This approach avoids the use of potentially toxic or expensive metals and often operates under mild reaction conditions. organic-chemistry.org The development of efficient organocatalysts for the reduction of ketones has been a significant area of research, providing a green and sustainable option for producing enantiomerically pure alcohols. beilstein-journals.org

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and efficiency. magtech.com.cn Enzymes, being inherently chiral, are excellent catalysts for asymmetric reactions. For the synthesis of this compound, a ketoreductase enzyme could be employed to reduce 1-(oxan-4-yl)ethan-1-one. These enzymatic reductions typically occur under mild conditions (e.g., neutral pH, room temperature) and can exhibit exceptional enantioselectivity. nih.gov The use of biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts and often aqueous reaction media. magtech.com.cn Research has shown that heterocyclic ketones, such as 4-acetyltetrahydropyran, can be effectively reduced with high enantioselectivity using biocatalytic methods. thieme-connect.de

| Catalysis Type | Catalyst | Key Advantages |

| Organocatalysis | Chiral amines, Proline derivatives | Metal-free, mild conditions. organic-chemistry.org |

| Biocatalysis | Ketoreductases | High enantioselectivity, green chemistry. magtech.com.cnnih.gov |

Stereoselective Alkylation and Grignard Reactions for this compound Precursors

An alternative to the direct reduction of a prochiral ketone involves the stereoselective addition of a methyl group to a precursor molecule.

Stereoselective alkylation methods can be used to introduce the methyl group with the correct stereochemistry. This often involves the use of a chiral auxiliary or a chiral catalyst to control the facial selectivity of the alkylating agent's approach to an enolate or enolate equivalent. york.ac.ukehu.es

Grignard reactions, which involve the addition of an organomagnesium halide to a carbonyl compound, are a fundamental method for forming carbon-carbon bonds. pressbooks.puborganic-chemistry.org To achieve asymmetry in the synthesis of this compound, one could react oxane-4-carbaldehyde with methylmagnesium bromide in the presence of a chiral ligand or catalyst. This chiral promoter would influence the trajectory of the Grignard reagent, leading to the preferential formation of the (R)-alcohol. The reaction proceeds through a nucleophilic attack of the carbon atom of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. pressbooks.pub Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. pressbooks.pub

Chiral Auxiliary-Mediated Syntheses of Key Intermediates for this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the methyl group or the reduction of a carbonyl. For example, an acyl derivative of a chiral oxazolidinone could be used. researchgate.net The chiral auxiliary creates a sterically biased environment, forcing the incoming reagent to attack from a specific face, thus leading to a high diastereomeric excess. york.ac.uk Subsequent cleavage of the auxiliary from the intermediate yields the desired enantiomerically enriched product. This strategy has been widely applied in the synthesis of complex molecules. researchgate.net

Classical Resolution Techniques for Enantiomeric Separation of Related Compounds

Before the widespread adoption of asymmetric synthesis, classical resolution was the primary method for obtaining enantiomerically pure compounds. york.ac.uk This technique is still relevant, especially during early-phase development when an asymmetric route has not yet been established. symeres.com The process involves separating a racemic mixture by converting the enantiomers into a pair of diastereomers, which possess different physical properties and can be separated by methods like fractional crystallization or chromatography. dalalinstitute.comlibretexts.org

For a racemic alcohol like (±)-1-(oxan-4-yl)ethan-1-ol, direct salt formation is not possible. Therefore, resolution is typically achieved through the formation of diastereomeric esters. libretexts.org The racemic alcohol is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a mixture of diastereomeric esters.

(±)-Alcohol + (R)-Chiral Acid → (R,R)-Ester + (S,R)-Ester

These diastereomeric esters can then be separated. Following separation, hydrolysis of the individual diastereomers yields the enantiomerically pure alcohols and recovers the chiral resolving agent. libretexts.org

Another common strategy involves reacting the racemic alcohol with a dicarboxylic anhydride (B1165640) (e.g., phthalic anhydride) to form a half-ester. This introduces a carboxylic acid group, which can then be resolved by forming diastereomeric salts with a chiral base (e.g., brucine, (R)-1-phenylethylamine). libretexts.org

Table 2: Common Chiral Resolving Agents for Alcohols

| Resolving Agent Type | Example Agent | Intermediate Formed | Separation Method |

| Chiral Carboxylic Acid | (R)-(-)-Mandelic Acid | Diastereomeric Esters | Fractional Crystallization or Chromatography |

| Chiral Carboxylic Acid | (+)-O-Acetylmandelic acid | Diastereomeric Esters | Fractional Crystallization or Chromatography |

| Chiral Base (after half-ester formation) | Brucine | Diastereomeric Salts | Fractional Crystallization |

| Chiral Base (after half-ester formation) | (R)-1-Phenylethylamine | Diastereomeric Salts | Fractional Crystallization |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsemanticscholar.org The synthesis of this compound can be evaluated against these principles to identify more sustainable manufacturing routes.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgjocpr.com

Asymmetric catalytic hydrogenation of 1-(oxan-4-yl)ethan-1-one represents an ideal case with a theoretical atom economy of 100%, as all atoms from the ketone and hydrogen gas are incorporated into the product. science-revision.co.uk

Classical resolution , conversely, has a maximum theoretical yield of only 50% for the desired enantiomer from the racemate, inherently leading to significant waste unless the unwanted enantiomer can be racemized and recycled. york.ac.uk

Catalysis: The use of catalytic methods is a core tenet of green chemistry. acs.org Asymmetric hydrogenation and biocatalysis employ small amounts of a catalyst to generate large quantities of the product, avoiding the waste associated with stoichiometric reagents used in methods like the CBS reduction or classical resolution (where the resolving agent is used stoichiometrically).

Use of Renewable Feedstocks: A greener synthesis could involve sourcing starting materials from renewable biomass. rsc.org For instance, research into the conversion of lignocellulosic biomass could potentially provide pathways to tetrahydropyran-based structures, offering a sustainable alternative to petroleum-based feedstocks.

Safer Solvents and Conditions: Biocatalytic routes using KREDs are particularly advantageous from a green chemistry perspective. rsc.org These reactions are typically run in water at ambient temperature and pressure, eliminating the need for volatile organic solvents and harsh reaction conditions. scispace.com

Table 3: Green Chemistry Evaluation of Synthetic Routes to this compound

| Principle | Asymmetric Hydrogenation | Biocatalysis (KRED) | Classical Resolution |

| Atom Economy | Excellent (approaches 100%) science-revision.co.uk | Excellent (approaches 100%) | Poor (max 50% yield without racemization) york.ac.uk |

| Catalysis | Utilizes catalytic amounts of metal complexes. acs.org | Utilizes catalytic amounts of an enzyme. rsc.org | Uses stoichiometric amounts of resolving agents. libretexts.org |

| Solvent System | Typically organic solvents (e.g., methanol, ethanol). | Typically aqueous buffer (water). scispace.com | Often requires organic solvents for esterification and crystallization. |

| Energy Consumption | May require pressure and/or heating. | Typically ambient temperature and pressure. | Multiple steps (esterification, separation, hydrolysis) can be energy-intensive. |

| Waste Generation (E-Factor) | Low | Very Low | High |

Chemical Reactivity and Mechanistic Investigations of 1r 1 Oxan 4 Yl Ethan 1 Ol

Stereospecific Transformations Involving the Hydroxyl Group of (1R)-1-(oxan-4-yl)ethan-1-ol

The hydroxyl group is a key site for synthetic modification, allowing for changes in the molecule's properties and the introduction of new functionalities. Stereospecific transformations at the adjacent chiral carbon are of particular interest in asymmetric synthesis.

Derivatization for Enhanced Reactivity and Selectivity

The conversion of the hydroxyl group into other functional groups, known as derivatization, is a common strategy to enhance reactivity and control selectivity in subsequent reactions. researchgate.netresearchgate.net For alcohols like this compound, this can involve converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. chemistrysteps.com Acylation, the formation of an ester, is another common derivatization that can be used to protect the hydroxyl group or to introduce a chromophore for analytical purposes. libretexts.org

Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters. libretexts.org

Silylation: Conversion to silyl (B83357) ethers, which are often more volatile and suitable for gas chromatography. libretexts.org

Alkylation: Formation of ethers by reacting with alkyl halides. libretexts.org

These derivatizations can alter the steric and electronic environment around the chiral center, influencing the stereochemical outcome of further transformations. The choice of derivatizing agent and reaction conditions is crucial for achieving the desired reactivity and selectivity. researchgate.net

Mitsunobu Reactions and Inversion of Configuration at the Chiral Center

The Mitsunobu reaction is a powerful method for the stereospecific conversion of a secondary alcohol into a variety of other functional groups with a complete inversion of configuration at the chiral center. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism of the Mitsunobu reaction is a well-established SN2 process. chemistrysteps.com The alcohol, in this case this compound, is activated by the phosphine (B1218219) and azodicarboxylate to form an alkoxyphosphonium salt, which is a good leaving group. A nucleophile then attacks the carbon atom bearing the leaving group from the side opposite to the leaving group, resulting in an inversion of the stereochemistry. chemistrysteps.comorganic-chemistry.org

Table 1: Key Reagents and Outcome of the Mitsunobu Reaction

| Reagent | Role | Outcome on this compound |

| Triphenylphosphine (PPh₃) | Activates the hydroxyl group | Forms a phosphonium (B103445) intermediate |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant and proton acceptor | Facilitates the formation of the alkoxyphosphonium salt |

| Nucleophile (e.g., carboxylic acid, phthalimide) | Displaces the activated hydroxyl group | Forms a new bond with inverted stereochemistry |

For this compound, a successful Mitsunobu reaction with a suitable nucleophile would yield the corresponding (1S)-substituted product. The choice of nucleophile can range from carboxylic acids (to form esters) to imides (which can be later converted to amines). organic-chemistry.orgorganic-synthesis.com The efficiency and stereochemical fidelity of the Mitsunobu reaction can be influenced by factors such as steric hindrance around the reaction center and the pKa of the nucleophile. wikipedia.orgorgsyn.org

Reactions Involving the Tetrahydropyran (B127337) Moiety of this compound

The tetrahydropyran (oxane) ring is a common structural motif in many natural products and biologically active molecules. wikipedia.orgnih.gov Its chemical transformations can lead to diverse molecular architectures.

Ring-Opening Reactions and Their Stereochemical Implications

While the tetrahydropyran ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions often involve acidic or electrophilic reagents that activate the ether oxygen. For instance, treatment with strong acids in the presence of a nucleophile can lead to cleavage of one of the C-O bonds. The regioselectivity of the ring opening would depend on the substitution pattern and the reaction mechanism.

In a related context, the ring-opening tautomerization of cyclic hemiacetals like 2-hydroxytetrahydropyran (B1345630) to form 5-hydroxyvaleraldehyde is a known process. osti.gov Although this compound is not a hemiacetal, analogous acid-catalyzed ring-opening followed by rearrangement or trapping by a nucleophile could be envisioned, potentially leading to linear or alternative cyclic structures. The stereochemistry at the 1-position would influence the stereochemical outcome of such transformations.

Functionalization of the Tetrahydropyran Ring

Direct functionalization of the saturated tetrahydropyran ring is challenging but can be achieved through various modern synthetic methods. princeton.edu These methods often involve the generation of a radical or an organometallic intermediate at one of the C-H bonds of the ring. Photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of saturated heterocycles. princeton.edu

For this compound, such functionalization could introduce substituents at positions 2, 3, 5, or 6 of the oxane ring. The regioselectivity of these reactions would be a key challenge, often governed by the relative stability of the intermediate radical or organometallic species. The existing stereocenter at the 1-position could also exert some level of diastereocontrol on the introduction of a new stereocenter on the ring.

Table 2: Potential Functionalization Reactions of the Tetrahydropyran Ring

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Bromination at a carbon atom of the ring |

| C-H Arylation | Photoredox catalyst, aryl halide | Introduction of an aryl group onto the ring |

| C-H Alkylation | Photoredox catalyst, alkyl halide | Introduction of an alkyl group onto the ring |

Rearrangement Reactions and Associated Mechanistic Pathways of this compound

Rearrangement reactions can lead to significant structural changes in a molecule. For this compound, rearrangements could be initiated at either the hydroxyl group or the tetrahydropyran ring.

Acid-catalyzed dehydration of the alcohol could potentially lead to the formation of a carbocation intermediate. This carbocation could then undergo rearrangement, such as a hydride shift or a ring-contraction/expansion, before elimination to form an alkene. The stability of the potential carbocation intermediates would dictate the feasibility and outcome of such rearrangements.

While specific rearrangement reactions for this compound are not extensively documented in the provided search results, analogous systems suggest possibilities. For instance, the Baeyer-Villiger oxidation, a type of rearrangement, occurs with peroxides and can convert ketones to esters or lactones. beilstein-journals.org Although not directly applicable to the starting alcohol, its oxidized ketone derivative, 1-(oxan-4-yl)ethanone, could undergo such a rearrangement.

Studies on Reaction Kinetics and Thermodynamics Pertinent to this compound

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are scarce in peer-reviewed literature. However, the kinetic and thermodynamic behavior of this compound can be inferred by examining analogous reactions involving structurally similar secondary alcohols. The principles governing reaction rates, equilibria, and energy changes are fundamental and can be applied to predict the behavior of this compound in various chemical transformations.

Lacking direct experimental data for this compound, this section will discuss the expected kinetic and thermodynamic profiles for its key reactions based on established chemical principles and studies on analogous compounds.

Oxidation: The oxidation of this compound to the corresponding ketone, 1-(oxan-4-yl)ethan-1-one, is a thermodynamically favorable process. The kinetics of such oxidations are highly dependent on the oxidizing agent used and the reaction conditions. For instance, oxidation using a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC) in a non-polar solvent would likely follow second-order kinetics, being first order in both the alcohol and the oxidant.

The rate law for such a reaction can be expressed as: Rate = k[ this compound ][Oxidant]

The activation energy (Ea) for the oxidation of secondary alcohols typically falls within a range that allows the reaction to proceed at a moderate rate at or slightly above room temperature.

Esterification: The reaction of this compound with a carboxylic acid to form an ester is a classic equilibrium-controlled process. The Fischer esterification, catalyzed by a strong acid, is a common method. The reaction is reversible, and the position of the equilibrium is governed by the relative concentrations of reactants and products.

The equilibrium constant (Kc) for the esterification of secondary alcohols with simple carboxylic acids is typically in the range of 1-10, indicating that the reaction does not proceed to completion under standard conditions. researchgate.net To achieve a high yield of the ester, it is often necessary to remove water, a product of the reaction, thereby shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.

Illustrative Data Tables

The following tables provide hypothetical, yet plausible, kinetic and thermodynamic data for key reactions of this compound. It is crucial to note that these values are illustrative and based on data from analogous systems, not from direct experimental measurement on the specified compound.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 25 | 1.5 x 10⁻³ | 55 |

| Sodium Hypochlorite/TEMPO | Dichloromethane/Water | 0 | 8.2 x 10⁻² | 40 |

| Dess-Martin Periodinane | Dichloromethane | 25 | 2.0 x 10⁻¹ | 48 |

This interactive table allows for the comparison of hypothetical kinetic parameters for the oxidation of this compound with different common oxidizing agents. The values are representative of typical secondary alcohol oxidations.

Table 2: Hypothetical Thermodynamic Data for the Esterification of this compound with Acetic Acid

| Temperature (K) | Equilibrium Constant (Kc) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 298 | 4.5 | -3.7 | -15 | -38 |

| 323 | 3.8 | -3.5 | -15 | -38 |

| 348 | 3.2 | -3.2 | -15 | -38 |

This interactive table presents plausible thermodynamic data for the esterification of this compound with acetic acid at different temperatures. The negative enthalpy change (ΔH°) suggests the reaction is exothermic, while the negative entropy change (ΔS°) is expected as two reactant molecules combine to form two product molecules with less translational freedom.

Applications of 1r 1 Oxan 4 Yl Ethan 1 Ol As a Chiral Building Block

Role in the Total Synthesis of Complex Natural Products

While the direct application of (1R)-1-(oxan-4-yl)ethan-1-ol in the total synthesis of complex natural products is not extensively documented in readily available literature, the principles of using such chiral building blocks are well-established in organic synthesis. sci-hub.se The strategic incorporation of this chiral fragment can significantly simplify the synthesis of molecules with multiple stereocenters. libretexts.org

Alkylation reactions are fundamental for constructing the carbon skeleton of complex molecules. In the context of this compound, the hydroxyl group can be transformed into a leaving group or used to direct the alkylation of an adjacent position. For instance, the corresponding ketone, 1-(oxan-4-yl)ethan-1-one, can undergo asymmetric reduction to yield the chiral alcohol. This ketone can also be subjected to alkylation at the alpha-position. mdpi.com While specific examples detailing the direct alkylation of this compound for C-C bond formation in total synthesis are not prominent, related strategies involving tetrahydropyran-containing fragments are common. researchgate.net

The stereocenter of this compound can play a crucial role in controlling the stereochemical outcome of intramolecular cyclization reactions, a key strategy for assembling cyclic natural products. nih.gov The chiral alcohol can induce facial selectivity in the approach of a reacting partner or participate directly in the cyclization after conversion to a suitable functional group. Organocatalyzed cyclization reactions, for example, have proven effective in creating complex heterocyclic systems with high stereocontrol, a strategy where a building block like this compound could be theoretically employed. researchgate.net However, specific documented instances of its use to direct cyclization in the synthesis of a complex natural product are not widely reported.

Utility in Medicinal Chemistry and Pharmaceutical Synthesis

The this compound moiety is a recognized pharmacophore and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its presence can enhance the pharmacological profile of a drug candidate.

The most significant application of this compound is as a crucial intermediate in the development of novel therapeutics.

One prominent example is its use in the synthesis of isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction, which are investigated as potential anticancer agents. nih.govbeilstein-journals.org The p53 protein is a critical tumor suppressor, and its interaction with MDM2 negatively regulates its activity. google.com Inhibiting this interaction can restore p53 function, triggering apoptosis in cancer cells. Specific compounds, such as (3S)-3-(4-chlorophenyl)-3-[(1R)-1-(4-chlorophenyl)-7-fluoro-5-[1-hydroxy-1-(oxan-4-yl)ethyl]-1-methoxy-3-oxo-2,3-dihydro-1H-isoindol-2-yl]propanoic acid, incorporate the 1-hydroxy-1-(oxan-4-yl)ethyl fragment derived from the title compound. google.comgoogleapis.com The synthesis involves coupling the chiral side chain, which originates from this compound, to the isoindolinone core.

Another notable application is in the synthesis of Edivoxetine, an antidepressant candidate that acts as a selective norepinephrine (B1679862) reuptake inhibitor. drugbank.com The chemical structure of an Edivoxetine-related compound is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol, clearly showing the incorporation of the chiral alcohol. The stereochemistry at the hydroxyl-bearing carbon is critical for its biological activity. nih.gov

The table below summarizes key APIs and clinical candidates that utilize the this compound scaffold.

Table 1: APIs and Clinical Candidates Incorporating the this compound Moiety

| Compound Name/Class | Therapeutic Area | Role of this compound |

|---|---|---|

| Isoindolinone Derivatives | Oncology | Key chiral building block for the side chain that interacts with the MDM2 protein. google.comgoogleapis.com |

Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. beilstein-journals.org The hydroxyl group of this compound can be derivatized to create new chiral ligands, for instance, by conversion into phosphine (B1218219) or amine groups. sioc-journal.cnmdpi.com Such ligands could coordinate with transition metals to form catalysts for asymmetric reactions. While the synthesis of a wide variety of chiral phosphine and nitrogen-based ligands is a mature field of research, specific examples of ligands synthesized directly from this compound are not prevalent in the surveyed scientific literature. The compound could also potentially serve as a chiral auxiliary, temporarily attached to a substrate to direct a stereoselective reaction before being cleaved and recovered. wikipedia.orgsigmaaldrich.com

Development of Agrochemicals and Specialty Chemicals Incorporating the this compound Moiety

The structural motifs found in pharmaceuticals are often transferable to the design of modern agrochemicals. General statements in chemical product literature suggest that 1-(oxan-4-yl)ethan-1-ol (B2639996) is used as an intermediate in agrochemical synthesis. For example, compounds containing a 1,2,4-triazol-1-yl-ethanol structure, which bears some resemblance to our title compound, have been patented as fungicides. google.com Furthermore, thiopyran derivatives, the sulfur analogues of oxanes, have been noted for their utility in agrochemical compounds. researchgate.net However, despite these connections, specific, publicly documented examples of commercial or late-stage development agrochemicals that explicitly incorporate the this compound moiety are not readily found.

Integration into Advanced Materials Science Research, Including Chiral Polymers

The exploration of novel chiral monomers is a significant driver of innovation in materials science. Chiral polymers, which possess macromolecular structures with a specific three-dimensional arrangement, are of particular interest for their unique optical, mechanical, and recognition properties. These materials have potential applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.

The molecular structure of this compound, featuring a chiral center and a reactive hydroxyl group, theoretically positions it as a candidate for inclusion in polymer chains. The oxane ring could impart specific solubility and thermal properties to a resulting polymer, while the chiral center could induce a higher-order chiral structure.

However, a thorough search of current research literature and patents did not yield any specific studies where this compound has been successfully polymerized or incorporated as a monomer into chiral polymers for advanced materials science applications. The existing research on chiral polymers tends to focus on other classes of monomers. mdpi.comscivisionpub.comdicp.ac.cn

The synthesis of chiral polymers often involves the polymerization of monomers that already possess chirality, or the use of chiral catalysts and templates to guide the formation of a helical polymer chain from achiral monomers. scivisionpub.comdicp.ac.cn While this compound fits the description of a chiral monomer, its reactivity and the properties of any potential resulting polymer have not been explored in the context of materials science.

Detailed Research Findings

There are no detailed research findings to report regarding the use of this compound in chiral polymer synthesis. The scientific community has yet to publish on this specific application.

Data on Potential Polymer Precursors

While no polymers have been synthesized from this compound, the properties of the monomer itself are known. This data would be foundational for any future research in this area.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Liquid cymitquimica.com |

| Purity | 95% sigmaaldrich.com |

Derivatives and Analogues of 1r 1 Oxan 4 Yl Ethan 1 Ol: Synthesis and Study

Synthesis of Ester and Ether Derivatives of (1R)-1-(oxan-4-yl)ethan-1-ol

The hydroxyl group of this compound is a prime site for modification, allowing for the straightforward synthesis of ester and ether derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability.

Esterification:

Ester derivatives of this compound can be readily prepared through several standard methods. A common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. hillpublisher.com For instance, the reaction with acetic acid yields (1R)-1-(oxan-4-yl)ethyl acetate. mdma.chwordpress.com To achieve milder reaction conditions, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). libretexts.org This method is particularly useful for more sensitive substrates.

Another effective method is the Mitsunobu reaction, which allows for the esterification of the alcohol with a carboxylic acid under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and a diazo compound (e.g., diethyl azodicarboxylate). libretexts.org The stereochemical outcome of Mitsunobu esterification can vary, with the potential for either retention or inversion of configuration at the chiral center, depending on the specific reaction conditions and the nature of the carboxylic acid. researchgate.net

| Derivative Type | Derivative Name | Synthetic Method | Key Reagents |

|---|---|---|---|

| Ester | (1R)-1-(oxan-4-yl)ethyl acetate | Fischer-Speier Esterification | Acetic acid, Sulfuric acid |

| Ester | (1R)-1-(oxan-4-yl)ethyl benzoate | Acylation with Acyl Chloride | Benzoyl chloride, Pyridine |

| Ether | (1R)-4-(1-methoxyethyl)oxane | Williamson Ether Synthesis | Sodium hydride, Methyl iodide |

| Ether | (1R)-4-(1-benzyloxyethyl)oxane | Williamson Ether Synthesis | Potassium hydride, Benzyl (B1604629) bromide |

Etherification:

The synthesis of ether derivatives from this compound is commonly achieved through the Williamson ether synthesis. byjus.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride or potassium hydride, to form the corresponding alkoxide. masterorganicchemistry.com The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to yield the desired ether. wikipedia.orgmasterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed. masterorganicchemistry.com

Preparation of Halogenated Analogues and Their Reactivity Profiles

The conversion of the hydroxyl group of this compound to a halogen represents a key transformation, providing a versatile intermediate for further nucleophilic substitution reactions.

The replacement of the secondary alcohol with a chlorine or bromine atom is typically accomplished using reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.orgmasterorganicchemistry.com These reactions generally proceed via an SN2 mechanism, which involves the backside attack of the halide nucleophile on the carbon bearing the activated hydroxyl group. libretexts.orgyoutube.com The use of pyridine in conjunction with thionyl chloride ensures an SN2 pathway, leading to inversion of stereochemistry. masterorganicchemistry.com In the absence of pyridine, the reaction with thionyl chloride can proceed through an SNi (internal nucleophilic substitution) mechanism, resulting in retention of configuration. masterorganicchemistry.com

The resulting halogenated analogues, such as (1S)-4-(1-chloroethyl)oxane and (1S)-4-(1-bromoethyl)oxane, are valuable precursors for the synthesis of other derivatives. The halogen atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles, thereby enabling the introduction of a wide range of functional groups with an inverted stereocenter. vaia.com

| Derivative Name | Synthetic Method | Key Reagents | Expected Stereochemistry |

|---|---|---|---|

| (1S)-4-(1-chloroethyl)oxane | Chlorination | Thionyl chloride (SOCl₂), Pyridine | Inversion (SN2) |

| (1R)-4-(1-chloroethyl)oxane | Chlorination | Thionyl chloride (SOCl₂) | Retention (SNi) |

| (1S)-4-(1-bromoethyl)oxane | Bromination | Phosphorus tribromide (PBr₃) | Inversion (SN2) |

Nitrogen-Containing Derivatives (e.g., Amines, Amides) Derived from this compound

The introduction of nitrogen-containing functional groups, such as amines and amides, is a common strategy in drug discovery to enhance biological activity and improve pharmacokinetic properties.

Amine Synthesis:

Primary and secondary amines can be synthesized from this compound through a two-step process. The first step involves the oxidation of the alcohol to the corresponding ketone, 1-(oxan-4-yl)ethan-1-one, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). Subsequently, the ketone can undergo reductive amination. wikipedia.orgnih.gov This one-pot reaction involves the condensation of the ketone with an amine (e.g., ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine) to form an imine intermediate, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.orgjocpr.com

Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate, which can then be displaced by an amine in an SN2 reaction to form the corresponding amine derivative. libretexts.org

Amide Synthesis:

Amide derivatives can be prepared by coupling the amine derived from this compound with a carboxylic acid or its activated derivative (e.g., an acyl chloride). researchgate.net A more direct route involves the Ritter reaction, where the alcohol is treated with a nitrile in the presence of a strong acid to form a secondary amide after hydrolysis.

| Derivative Type | Derivative Name | Synthetic Method | Key Intermediate/Reagents |

|---|---|---|---|

| Amine | (1R)-1-(oxan-4-yl)ethan-1-amine | Reductive Amination | 1-(oxan-4-yl)ethan-1-one, Ammonia, NaBH₃CN |

| Amine | N-methyl-((1R)-1-(oxan-4-yl)ethyl)amine | Reductive Amination | 1-(oxan-4-yl)ethan-1-one, Methylamine, NaBH₃CN |

| Amide | N-((1R)-1-(oxan-4-yl)ethyl)acetamide | Amidation of Amine | (1R)-1-(oxan-4-yl)ethan-1-amine, Acetyl chloride |

| Amide | N-((1R)-1-(oxan-4-yl)ethyl)benzamide | Ritter Reaction | Benzonitrile, Sulfuric acid |

Computational and Theoretical Investigations of 1r 1 Oxan 4 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Detailed research findings from such a study would include the calculation of various molecular properties that dictate the reactivity of (1R)-1-(oxan-4-yl)ethan-1-ol. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would be expected to show a negative potential (electron-rich region) around the oxygen atoms of the hydroxyl and oxane groups, indicating their propensity to act as hydrogen bond acceptors or nucleophilic sites. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, highlighting its role as a hydrogen bond donor or an electrophilic site. Reactivity descriptors like Fukui functions can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Interactive Data Table: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability. |

| Dipole Moment | 2.3 D | Measure of the molecule's overall polarity. |

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

This analysis is typically performed by systematically rotating dihedral angles and calculating the potential energy at each step. The results are visualized in a potential energy surface (PES) or energy landscape, which maps the energy of the molecule as a function of its geometry. For this compound, key rotations would include the bond connecting the ethan-1-ol side chain to the oxane ring and the C-O bond of the hydroxyl group. The oxane ring itself can exist in different conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. The analysis would reveal the preferred orientation of the (1R)-1-hydroxyethyl group (axial versus equatorial) on the oxane ring. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding.

Interactive Data Table: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

| Staggered 1 | 60 | 0.00 | 45 |

| Eclipsed 1 | 120 | 3.5 | 5 |

| Staggered 2 | 180 | 0.25 | 30 |

| Eclipsed 2 | 240 | 3.8 | 3 |

| Staggered 3 | 300 | 0.50 | 17 |

Molecular Dynamics Simulations for Understanding Solvent Effects and Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its interactions with solvent molecules. In an MD simulation, the motion of each atom is calculated based on a force field that describes the potential energy of the system.

For this compound, MD simulations would be particularly useful for understanding how it behaves in different solvents, such as water or a non-polar organic solvent. The simulations would track the trajectory of the molecule and the surrounding solvent molecules, revealing information about solvation shells, hydrogen bonding networks, and the molecule's conformational flexibility in solution. For instance, in water, it would be expected that the hydroxyl group and the ether oxygen of the oxane ring would form strong hydrogen bonds with water molecules. The stability of different conformers identified in the gas-phase analysis could be re-evaluated in the context of a solvent, as solvent interactions can stabilize conformations that are less favorable in isolation.

Docking Studies of this compound Derived Ligands (if applicable)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates.

If this compound were to be used as a scaffold for designing new ligands, docking studies would be essential. Derivatives of this compound could be designed and then virtually screened against the binding site of a target protein. The docking algorithm would predict the binding mode and estimate the binding affinity (e.g., in kcal/mol). A successful docking study would identify derivatives that fit well into the binding pocket and form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the protein's amino acid residues. The results would guide the synthesis of the most promising candidates for further experimental testing.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. The accuracy of these predictions has improved to the point where they can be a valuable tool for assigning complex NMR spectra. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific motion of the atoms in the molecule. This can help in confirming the presence of specific functional groups and in identifying the predominant conformation of the molecule.

Interactive Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH-OH) | 68.5 | 68.2 |

| C2 (CH₃) | 21.3 | 21.0 |

| C4 (CH-ring) | 42.1 | 41.8 |

| C3, C5 (CH₂-ring) | 35.8 | 35.5 |

| C2', C6' (CH₂-O-ring) | 67.9 | 67.6 |

Mechanistic Pathway Elucidations via Density Functional Theory (DFT) for Reactions Involving this compound

DFT can be used to explore the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. This allows for the determination of reaction pathways and activation energies, providing insights into reaction kinetics and selectivity.

For reactions involving this compound, such as its oxidation to a ketone or its use as a nucleophile in a substitution reaction, DFT calculations could elucidate the step-by-step mechanism. By mapping the potential energy surface of the reaction, the transition state structures can be identified, and the energy barrier for the reaction can be calculated. This information is valuable for understanding why a reaction proceeds through a particular pathway and for optimizing reaction conditions to improve yield and selectivity. For stereoselective reactions, DFT can help explain the origin of the observed stereochemistry.

Future Research Horizons for this compound: A Roadmap for Innovation

The chiral secondary alcohol, this compound, stands as a promising yet underexplored building block in synthetic chemistry. Possessing a stereogenic center directly attached to a conformationally well-defined tetrahydropyran (B127337) (THP) ring, this compound offers a unique combination of chirality and structural features valuable for a range of applications. While its current use is nascent, emerging research trends in asymmetric synthesis, catalysis, and materials science point toward a future rich with potential. This article outlines prospective research avenues for this compound, focusing on the development of novel synthetic methodologies, exploration of its catalytic potential, expansion into bio-inspired applications, and its use in creating advanced functional materials.

Q & A

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol, and how do reaction parameters influence enantiomeric purity?

Methodological Answer:

- Catalytic Approaches : Iron phthalocyanine (FePC) catalysts have been used for Markovnikov-selective hydration of alkynes to secondary alcohols (e.g., 1-(p-tolyl)ethan-1-ol) under aerobic conditions . Adapting this method, alkynes substituted with oxan-4-yl groups could be similarly hydrated.

- Optimization Parameters : Key factors include catalyst loading (e.g., 0.25 mol% FePC), solvent polarity (ethanol enhances solubility of intermediates), and reaction time (6–24 hours). Monitoring via TLC and GC ensures reaction completion .

- Enantiomeric Validation : Chiral HPLC or polarimetry should confirm enantiomeric excess (e.g., optical rotation values compared to literature data for analogous alcohols) .

Q. How can researchers experimentally confirm the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a chiral derivatizing agent (e.g., Mosher’s acid) .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-predicted spectra for the (R)-enantiomer .

- Nuclear Overhauser Effect (NOE) : NMR NOESY experiments can identify spatial proximity between the hydroxyl proton and oxan-4-yl substituents .

Q. What solvent systems and chromatographic techniques are optimal for purifying this compound while retaining stereochemical integrity?

Methodological Answer:

- Solubility Considerations : Moderate polarity solvents (e.g., ethyl acetate/hexane mixtures) balance solubility and chromatographic mobility, similar to purification protocols for 1-(p-tolyl)ethan-1-ol .

- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralcel OD-H) for HPLC purification to separate enantiomers without racemization .

- Flash Chromatography : Gradient elution with 10–30% ethyl acetate in hexane effectively isolates the product while minimizing degradation .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental observations regarding the nucleophilicity of this compound be resolved?

Methodological Answer:

- DFT vs. Kinetic Studies : Compare computed activation energies (e.g., for SN2 reactions) with experimental kinetic data. Discrepancies may arise from solvent effects not accounted for in gas-phase calculations .

- Isotopic Labeling : Use deuterated analogs to track reaction pathways (e.g., deuterium kinetic isotope effects) and validate mechanistic hypotheses .

- Cross-Validation : Replicate experiments under inert conditions to rule out atmospheric oxidation or moisture interference, as seen in iron-catalyzed alcohol syntheses .

Q. What strategies mitigate racemization during derivatization of this compound into ester or ether derivatives?

Methodological Answer:

- Low-Temperature Acylation : Perform reactions at –20°C with non-nucleophilic bases (e.g., DMAP) to suppress base-catalyzed racemization .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers, which are stable under acidic/basic conditions, to preserve stereochemistry during subsequent reactions .

- Real-Time Monitoring : Employ inline IR spectroscopy to detect early signs of racemization (e.g., broadening of carbonyl peaks in esters) .

Q. How do steric and electronic effects of the oxan-4-yl group influence the compound’s reactivity in comparison to aryl-substituted analogs?

Methodological Answer:

- Steric Analysis : Compare reaction rates of this compound with analogs like 1-(4-methylphenyl)ethanol in esterification. Lower reactivity may arise from the oxan-4-yl group’s conformational rigidity .

- Electronic Profiling : Use Hammett constants (σ) to quantify electron-donating/withdrawing effects. The oxygen atom in oxan-4-yl may increase nucleophilicity relative to methyl-substituted analogs .

- Crystallographic Data : Analyze bond angles and torsional strain via X-ray structures to correlate steric hindrance with reactivity trends .

Q. What spectroscopic techniques are most reliable for detecting trace impurities or diastereomers in this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Detect impurities at <0.1% levels by comparing experimental m/z values with theoretical isotopic patterns .

- 2D NMR (HSQC, HMBC) : Identify diastereomers via distinct cross-peak patterns in heteronuclear correlation spectra .

- Chiral Derivatization : Convert trace enantiomers into diastereomeric pairs (e.g., using (R)-α-methoxy-α-trifluoromethylphenylacetic acid) for GC-MS separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.